

tert-Butyl-1,4-benzoquinone reaction mechanisms and kinetics

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Compound of Interest

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An In-depth Technical Guide on the Reaction Mechanisms and Kinetics of **tert-Butyl-1,4-benzoquinone**

Introduction

Tert-butyl-1,4-benzoquinone (tBQ), also known as **2-tert-butyl-1,4-benzoquinone**, is a quinone derivative of significant interest in toxicology, pharmacology, and synthetic chemistry. [1] It is a major metabolite of the widely used food antioxidant **tert-butylhydroquinone** (tBHQ) and its precursor, **butylated hydroxyanisole** (BHA). [2] The high reactivity of the tBQ ring system, characterized by its electrophilic nature, governs its biological activity and synthetic utility. This reactivity is primarily manifested through three key pathways: Michael addition, Diels-Alder cycloaddition, and redox cycling, which generates reactive oxygen species (ROS). [3][4]

This technical guide provides a comprehensive overview of the core reaction mechanisms and kinetics of tBQ. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visual diagrams of key processes to facilitate a deeper understanding of its chemical behavior.

Core Reaction Mechanisms

The reactivity of tBQ is dominated by its α,β -unsaturated ketone framework, which makes it susceptible to various nucleophilic and cycloaddition reactions.

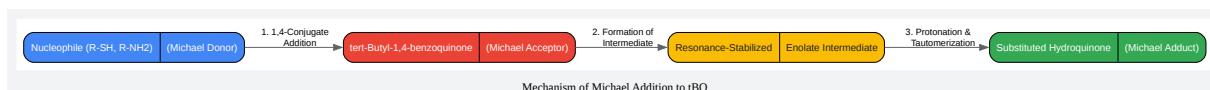
Michael Addition (Conjugate Addition)

The Michael addition is a fundamental reaction for tBQ, involving the 1,4-addition of a nucleophile (Michael donor) to the activated olefinic bond (Michael acceptor).^{[5][6]} This reaction is crucial for understanding the biological interactions of tBQ, particularly its covalent binding to cellular nucleophiles like glutathione (GSH) and amino acid residues in proteins.

Mechanism: The reaction proceeds in three main steps:

- Nucleophilic Attack: A nucleophile, such as the thiolate anion of glutathione (GS-), attacks one of the β -carbons of the quinone ring.
- Enolate Formation: The attack results in the formation of a resonance-stabilized enolate intermediate.
- Protonation/Tautomerization: The enolate is protonated, leading to the formation of a stable hydroquinone adduct. This hydroquinone can then be oxidized back to a quinone by another molecule of tBQ.^[7]

The reaction with thiols, such as nitrobenzenethiol (NBT), has been shown to be acid-catalyzed, facilitating the creation of a carbocation center for nucleophilic attack.^[8] For tBQ, the thiol adds to the 6-position.^[8] Similarly, reactions with amines, like polyethyleneimine (PEI), proceed via Michael addition to form colored adducts, a principle used in colorimetric detection methods.^[9]



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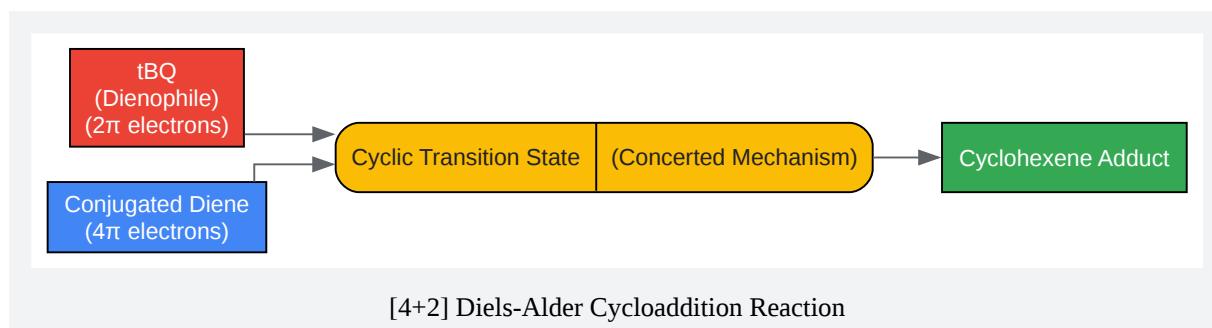
Caption: A logical workflow of the Michael addition reaction involving tBQ.

Diels-Alder Reaction ([4+2] Cycloaddition)

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. [10][11] In this reaction, tBQ can act as a dienophile (the 2π -electron component) due to its electron-deficient double bond, reacting with a conjugated diene (the 4π -electron component) to form a cyclohexene-fused ring system.[12]

Mechanism: The reaction is a concerted, pericyclic process occurring in a single step through a cyclic transition state.[10][13] The 4π -electrons of the diene and the 2π -electrons of one of the C=C bonds of the tBQ dienophile reorganize to form two new sigma (σ) bonds and one new pi (π) bond. The reaction's driving force is the net conversion of two π -bonds into two more stable σ -bonds.[11]

Interestingly, substituted ortho-benzoquinones can also participate in hetero-Diels-Alder reactions, where the quinone itself acts as a 1,4-dioxabutadiene, reacting with dienes to form 1,4-benzodioxines in high yields.[14][15]



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Caption: The concerted mechanism of the Diels-Alder reaction with tBQ.

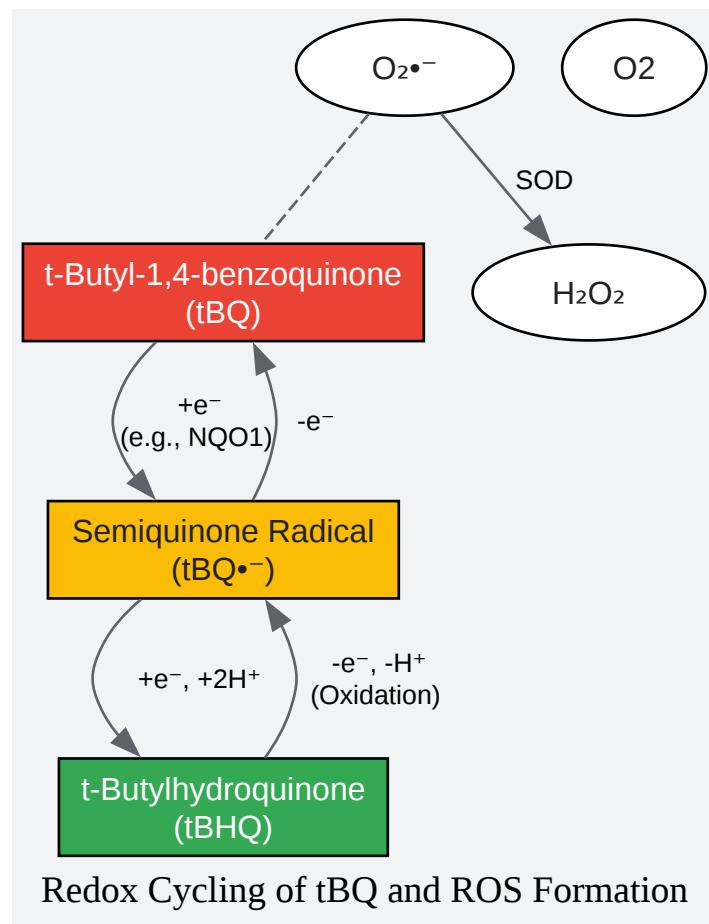
Redox Cycling and Radical Reactions

Redox cycling between tBQ and its corresponding hydroquinone (tBHQ) is a critical mechanism underlying its biological effects, particularly its cytotoxicity. This process can generate reactive oxygen species (ROS), leading to oxidative stress.[3]

Mechanism:

- One-Electron Reduction: tBQ undergoes a one-electron reduction to form the tert-butylbenzosemiquinone radical anion. This reduction can be mediated by cellular reductases or by reaction with nucleophiles like glutathione.[16][17]
- Reaction with Oxygen: The semiquinone radical can then transfer an electron to molecular oxygen (O_2) to generate the superoxide radical anion ($O_2\cdot^-$), regenerating the parent tBQ.
- ROS Formation: The superoxide radical can be converted to hydrogen peroxide (H_2O_2) by superoxide dismutase. In the presence of transition metals like copper, H_2O_2 can be further reduced to the highly reactive hydroxyl radical ($\cdot OH$).[18]
- Two-Electron Reduction: tBQ can also be fully reduced to tert-butylhydroquinone (tBHQ) by enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). tBHQ can then be oxidized back to the semiquinone or tBQ, perpetuating the cycle.[3][18]

This redox cycling is significantly enhanced by the presence of Cu(II), which catalyzes the oxidation of tBHQ, leading to the formation of the semiquinone radical, H_2O_2 , and ultimately, hydroxyl radicals that can cause DNA damage.[18]



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Caption: The redox cycle of tBQ leading to the generation of ROS.

Kinetics Data

Quantitative kinetic data for tBQ reactions are often system-dependent. However, studies provide valuable insights into reaction rates under specific conditions. Stopped-flow analysis has been used to measure the rapid reactions between quinones and glutathione.^[19] The reactivity is influenced by steric factors and the redox state of the quinone.^[19]

Reaction Type	Reactants	Method	Key Kinetic Findings	Reference
Michael Addition	tBQ and Nitrobenzenethiol (NBT)	Stopped-Flow Spectroscopy	The reaction is acid-catalyzed, with faster rates at lower pH. The mechanism for tBQ is a direct 1:1 Michael addition.	[8]
Michael Addition	Benzoquinones and Glutathione (GSH)	Stopped-Flow Analysis, HPLC	Reaction rates vary by five orders of magnitude depending on quinone substitution. At pH 6.0, the primary adduct is stable for hours. The initial reaction is addition/reduction rather than simple electron transfer.	[19]
Radical Formation	tBQ and Glutathione/Amino Acids	Electron Spin Resonance (ESR)	tBQ reacts readily with thiols (like GSH) and less readily with amino groups to form semiquinone anion radicals.	[17]

Photoreaction	2,5-di-tert-butyl-p-benzoquinone in 2-propanol	Diode Array Spectrophotometry	A slow decrease in absorption at 451.5 nm was observed over 60 minutes, indicating a light-induced reaction. The kinetics can be followed using a spectrophotometer as both a photoreactor and an analyzer.	[20]
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Experimental Protocols

Protocol for Studying Michael Addition via UV-Vis Spectrophotometry

This protocol is adapted from methods used to study the reaction of tBQ with amine-containing compounds.[9]

- Principle: The formation of the Michael adduct between tBQ and a nucleophile often results in a new chromophore with a distinct absorption maximum, allowing the reaction to be monitored over time.
- Apparatus: UV-Vis Spectrophotometer, quartz cuvettes, micropipettes, volumetric flasks.
- Reagents:
 - **tert-Butyl-1,4-benzoquinone** (tBQ) stock solution in a suitable solvent (e.g., ethanol, acetonitrile).
 - Nucleophile stock solution (e.g., polyethyleneimine, glutathione) in an appropriate buffer (e.g., phosphate buffer, pH 6.0-7.4).

- Reaction buffer.
- Procedure:
 - Equilibrate the spectrophotometer and all solutions to the desired reaction temperature (e.g., 25 °C).
 - In a quartz cuvette, add the reaction buffer and the nucleophile solution to their final concentrations.
 - Use this mixture to set the spectrophotometer baseline (autozero).
 - Initiate the reaction by adding a small, known volume of the tBQ stock solution to the cuvette. Mix quickly by inversion.
 - Immediately begin recording the absorbance at the wavelength of maximum absorbance for the product (e.g., 478 nm for the tBQ-PEI adduct) at fixed time intervals.[9]
 - Continue monitoring until the reaction reaches completion (i.e., the absorbance value plateaus).
 - Kinetic parameters (e.g., initial rates, rate constants) can be determined by analyzing the absorbance vs. time data.

Protocol for Detecting Semiquinone Radicals via Electron Spin Resonance (ESR)

This protocol is based on methodologies for detecting radical formation from quinone-nucleophile interactions.[17][18]

- Principle: ESR spectroscopy is a highly sensitive technique for the direct detection of paramagnetic species, such as the semiquinone radical anion, which possesses an unpaired electron.
- Apparatus: ESR (or EPR) spectrometer, flat quartz aqueous cell, micropipettes.
- Reagents:

- tBQ solution in a suitable buffer.
- Nucleophile solution (e.g., GSH) in the same buffer.
- The reaction buffer should be chosen to maintain a stable pH (e.g., phosphate buffer, pH 7.4).

- Procedure:
 - Prepare the reaction mixture by combining the tBQ and nucleophile solutions directly in a small test tube.
 - Quickly transfer the mixture into the flat quartz cell of the ESR spectrometer.
 - Place the cell in the spectrometer's resonant cavity.
 - Record the ESR spectrum at room temperature. Typical instrument settings might include a microwave frequency of ~9.5 GHz, microwave power of 20 mW, and a modulation amplitude of 1 G.
 - The presence of the semiquinone radical will be indicated by a characteristic hyperfine splitting pattern in the spectrum. The signal intensity can be monitored over time to study the kinetics of radical formation and decay.

Biological Significance and Signaling Pathways

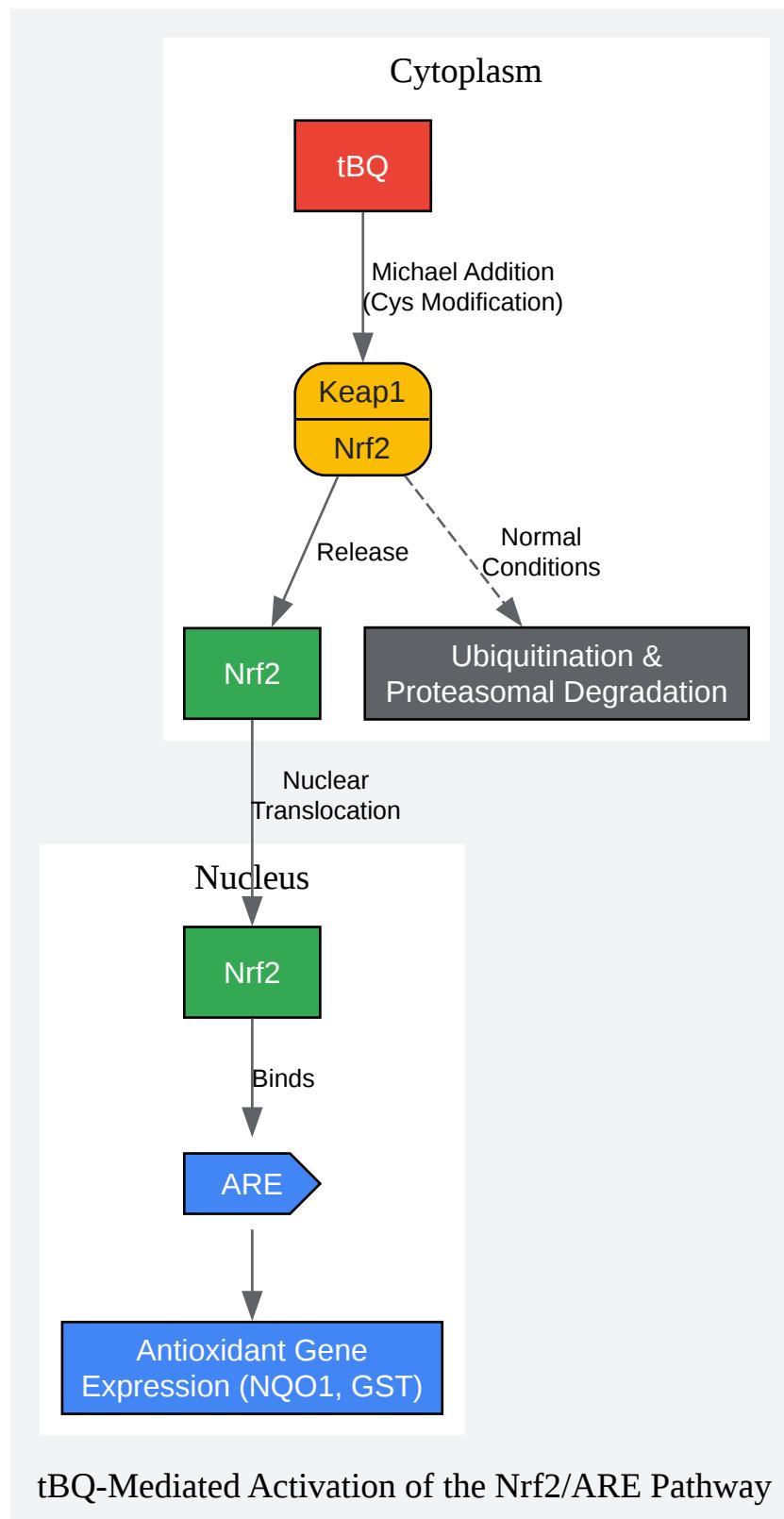
The reactivity of tBQ is directly linked to the biological and toxicological effects of its parent compound, tBHQ. While tBHQ is known as a potent activator of the Nrf2 antioxidant pathway, its oxidation to tBQ is a key step in its mechanism of action and toxicity.[21][22]

Nrf2 Activation Pathway: tBHQ/tBQ activates the Nrf2 pathway, a primary cellular defense against oxidative stress.

- **Keap1 Modification:** tBQ, being a potent electrophile, is thought to react with specific cysteine residues on the sensor protein Keap1 via Michael addition.
- **Nrf2 Release:** This modification of Keap1 prevents it from targeting the transcription factor Nrf2 for degradation.

- Nuclear Translocation: Stabilized Nrf2 accumulates in the cytoplasm and translocates to the nucleus.
- ARE Binding & Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, inducing their expression. These genes include those for NQO1, glutathione S-transferases (GSTs), and other antioxidant enzymes.[\[21\]](#)[\[23\]](#)

Cytotoxicity: At high concentrations, the redox cycling of tBHQ/tBQ generates significant ROS, overwhelming the antioxidant defenses and leading to oxidative stress, DNA damage, and apoptosis.[\[3\]](#)[\[18\]](#) The volatility and higher toxicity of tBQ compared to tBHQ mean that tBQ can be responsible for cytotoxic effects observed in vitro, even in neighboring, untreated wells.[\[3\]](#)

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Caption: Signaling pathway for Nrf2 activation induced by tBQ.

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